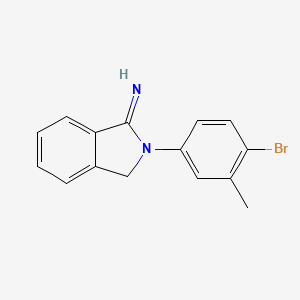

2-(4-bromo-3-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-bromo-3-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .

Synthesis Analysis

While there is no direct information available on the synthesis of “2-(4-bromo-3-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine”, related compounds such as “4-Bromo-3-methylbenzoic acid” have been synthesized from the hydrolysis of "4-bromo-3-methylbenzonitrile" .Aplicaciones Científicas De Investigación

Synthesis Techniques

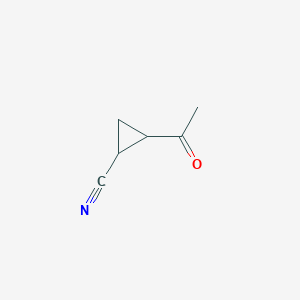

A novel approach for synthesizing 2,3-dihydro-1H-isoindol-1-imine derivatives involves cyclization of [1-(2-cyanophenyl)alkylidene]aminide intermediates, generated from the reaction of 2-(1-azidoalkyl)benzonitriles with NaH. This method provides a moderate yield of the desired products (Kobayashi et al., 2014).

Structural Studies and Tautomerism

In-depth NMR studies on imidines, including 2,3-dihydro-1H-isoindol-1-imine derivatives, reveal insights into their tautomerism. For instance, phthalic imidine displays a significant presence of 3-amino-1H-isoindol-1-imine tautomers in DMSO-d6 solution. The detailed 1H and 13C NMR assignments offer crucial information on the structural nuances of these compounds (Spiessens & Anteunis, 2010).

Biological and Medicinal Research

Derivative Synthesis and Biological Activities

Isoindolone derivatives, with 2,3-dihydro-1H-isoindolin-1-one as a core unit, exhibit a wide array of biological activities. They are central to various synthetic compounds and naturally occurring alkaloids, known for their anti-inflammatory, antispasmodic, and antinociceptive properties. The synthesis of these derivatives often involves solvent-free methods, offering a greener approach to their preparation (Csende et al., 2011).

Antiproliferative Activity

Research into novel substituted 1-iminoisoindoline derivatives showcases their potential in antiproliferative applications. These compounds, after being synthesized and structurally determined, exhibit specific inhibitory effects on certain cell lines, marking their significance in therapeutic research (Sović et al., 2011).

Material Science and Chemistry

Synthesis of Isoindolines

Isoindolines are crucial in medicinal chemistry due to their diverse biological activity. A palladium-catalyzed cascade reaction has been developed for the synthesis of substituted isoindolines, highlighting their potential in creating bronchodilaters, NMDA agonists, and fibrinogen receptor antagonists. This method emphasizes the role of isoindolines across various biological targets (Williams & Jarvo, 2011).

Corrosion Inhibition Studies

Compounds related to 2,3-dihydro-1H-isoindol-1-imine show promising results in corrosion inhibition, especially in the context of steel and hydrochloric acid interfaces. The study of N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide surfactants indicates their potential in reducing corrosion, emphasizing the chemical versatility of compounds related to 2,3-dihydro-1H-isoindol-1-imine (Tawfik, 2015).

Propiedades

IUPAC Name |

2-(4-bromo-3-methylphenyl)-3H-isoindol-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2/c1-10-8-12(6-7-14(10)16)18-9-11-4-2-3-5-13(11)15(18)17/h2-8,17H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWCXWBMHTYOHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2=N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromo-3-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2774081.png)

![(E)-2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B2774086.png)

![4-({1-[(2-Methylphenyl)methyl]benzimidazol-2-yl}methyl)morpholine](/img/structure/B2774090.png)

![2-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2774093.png)

![7-chloro-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2774100.png)